5-(fluorosulfonyl)furan-2-carboxylic acid
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Overview
Description
5-(fluorosulfonyl)furan-2-carboxylic acid is a versatile chemical compound with a unique structure that includes a furan ring substituted with a fluorosulfonyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(fluorosulfonyl)furan-2-carboxylic acid typically involves the introduction of a fluorosulfonyl group into a furan ring. One common method is the reaction of furan-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(fluorosulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the furan ring.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the furan ring .
Scientific Research Applications
5-(fluorosulfonyl)furan-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(fluorosulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the fluorosulfonyl group, resulting in different chemical properties and reactivity.
5-hydroxymethylfurfural: Contains a hydroxymethyl group instead of a fluorosulfonyl group, leading to different applications and reactivity.
2,5-furandicarboxylic acid: Contains two carboxylic acid groups, making it a valuable monomer for polymer synthesis.
Uniqueness
5-(fluorosulfonyl)furan-2-carboxylic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
2137548-37-7 |
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Molecular Formula |
C5H3FO5S |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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